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Compound of Interest

Compound Name: 1-Hydroxy-2-pentanone

Cat. No.: B1216695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Hydroxy-2-pentanone, a molecule of interest in various chemical and pharmaceutical

research domains. Due to the limited availability of published experimental spectra for 1-
Hydroxy-2-pentanone, this document presents the available experimental mass spectrometry

data, alongside a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic features. These predictions are based on the well-characterized

spectra of the closely related compound, 2-pentanone, and established principles of

spectroscopy.

Predicted and Experimental Spectroscopic Data
The following tables summarize the available experimental and predicted spectroscopic data

for 1-Hydroxy-2-pentanone. For comparative purposes, experimental data for 2-pentanone is

also provided to aid in the interpretation and prediction of the spectra for 1-Hydroxy-2-
pentanone.

¹H NMR Data (Predicted)
Predicting the ¹H NMR spectrum of 1-Hydroxy-2-pentanone involves considering the structure

of 2-pentanone and the effect of adding a hydroxyl group at the C1 position. The electron-

withdrawing nature of the hydroxyl group will deshield the adjacent protons, causing a

downfield shift.
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Table 1: Predicted ¹H NMR Chemical Shifts for 1-Hydroxy-2-pentanone and Experimental

Data for 2-Pentanone

Assignment

(1-Hydroxy-

2-

pentanone)

Predicted

Chemical

Shift (ppm)

Predicted

Multiplicity

Assignment

(2-

Pentanone)

Experimenta

l Chemical

Shift (ppm)

[1][2]

Experimenta

l

Multiplicity[1
][2]

H-1 (-

CH₂OH)
~ 4.2 Singlet H-1 (-CH₃) 2.13 Singlet

H-3 (-CH₂-) ~ 2.6 Triplet H-3 (-CH₂-) 2.42 Triplet

H-4 (-CH₂-) ~ 1.6 Sextet H-4 (-CH₂-) 1.59 Sextet

H-5 (-CH₃) ~ 0.9 Triplet H-5 (-CH₃) 0.92 Triplet

-OH Variable Broad Singlet - - -

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent,

concentration, and temperature.

¹³C NMR Data (Predicted)
The introduction of a hydroxyl group at the C1 position in 2-pentanone to form 1-Hydroxy-2-
pentanone will significantly shift the C1 signal downfield due to the deshielding effect of the

oxygen atom. The C2 (carbonyl) carbon is also expected to experience a slight shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Hydroxy-2-pentanone and Experimental

Data for 2-Pentanone
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Assignment (1-

Hydroxy-2-

pentanone)

Predicted Chemical

Shift (ppm)

Assignment (2-

Pentanone)

Experimental

Chemical Shift (ppm)

C-1 (-CH₂OH) ~ 65 C-1 (-CH₃) 29.8

C-2 (C=O) ~ 210 C-2 (C=O) 208.9

C-3 (-CH₂-) ~ 36 C-3 (-CH₂-) 35.9

C-4 (-CH₂-) ~ 18 C-4 (-CH₂-) 17.8

C-5 (-CH₃) ~ 14 C-5 (-CH₃) 13.8

Infrared (IR) Spectroscopy Data (Predicted)
The IR spectrum of 1-Hydroxy-2-pentanone is expected to show the characteristic carbonyl

(C=O) stretch of a ketone, similar to 2-pentanone.[3] The most significant difference will be the

presence of a broad O-H stretching band due to the hydroxyl group.

Table 3: Predicted IR Absorption Frequencies for 1-Hydroxy-2-pentanone and Experimental

Data for 2-Pentanone

Functional Group

Predicted

Wavenumber (cm⁻¹)

for 1-Hydroxy-2-

pentanone

Vibrational Mode

Experimental

Wavenumber (cm⁻¹)

for 2-Pentanone[4]
[5]

O-H 3500-3200 (broad) Stretching -

C-H 3000-2850 Stretching 2965, 2935, 2876

C=O ~ 1715 Stretching 1718

C-O ~ 1050 Stretching -

Mass Spectrometry (MS) Data
The mass spectrum of 1-Hydroxy-2-pentanone has been experimentally determined and is

available through the NIST WebBook.[6] The fragmentation pattern is a key tool for structural
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elucidation.

Table 4: Experimental Mass Spectrometry Data for 1-Hydroxy-2-pentanone

m/z Relative Intensity (%) Possible Fragment

29 100 [C₂H₅]⁺

57 85 [C₃H₅O]⁺ or [C₄H₉]⁺

43 75 [C₂H₃O]⁺ or [C₃H₇]⁺

71 30 [M - OCH₃]⁺ or [C₄H₇O]⁺

102 5 [M]⁺ (Molecular Ion)

Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of a

small organic molecule like 1-Hydroxy-2-pentanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR

tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64 (signal-to-noise dependent).

Relaxation delay: 1-5 s.

Spectral width: 0-12 ppm.
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Temperature: 298 K.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay: 2 s.

Spectral width: 0-220 ppm.

Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat

liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrument: A Fourier-Transform Infrared Spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the clean salt plates is recorded and automatically subtracted

from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: The sample is diluted in a volatile solvent (e.g., dichloromethane or

diethyl ether) to an appropriate concentration (typically in the ppm range).

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

Gas Chromatography (GC) Conditions:

Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms), 30 m x 0.25 mm ID x 0.25

µm film thickness.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped

to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-500.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques discussed.
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Caption: A logical workflow for the elucidation of molecular structure using NMR, IR, and MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 1-Hydroxy-2-
pentanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216695#spectroscopic-data-of-1-hydroxy-2-
pentanone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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